molecular formula C7H13Cl2N3 B2561029 4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride CAS No. 2247105-31-1

4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride

Cat. No. B2561029
CAS RN: 2247105-31-1
M. Wt: 210.1
InChI Key: ZWJXLRBMRFDIOI-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods. In

Scientific Research Applications

Heterocyclic Amino Acid Derivatives

AT11418 is a newly functionalized heterocyclic amino acid synthesized via [3+2] cycloaddition. Its structure has been unequivocally confirmed through detailed NMR spectroscopic experiments, HRMS, and elemental analysis . Researchers are exploring its role as a building block for novel amino acids with diverse applications.

Organoselenium Compounds

Selenium-containing compounds have gained attention due to their biological activities. AT11418, with its selenazole core, falls into this category. Organoselenium compounds exhibit antioxidant, anti-inflammatory, and cytoprotective properties. Notable examples include the antiviral agent selenazofurin and histamine H2-agonist amselamine .

Antibacterial Agents

Se-containing β-lactams, such as selenapenam, selenacepham, and selenazepine, have been investigated as potential antibacterial agents. AT11418’s selenazole moiety could contribute to similar applications .

Positive Allosteric Modulators of GABA A Receptors

AT11418’s structural similarity to GABA suggests potential applications as a positive allosteric modulator of GABA A receptors. These receptors play a crucial role in neurotransmission and are targeted by various drugs .

properties

IUPAC Name

4-(azetidin-3-yl)-1-methylpyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-7(4-9-10)6-2-8-3-6;;/h4-6,8H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXLRBMRFDIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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